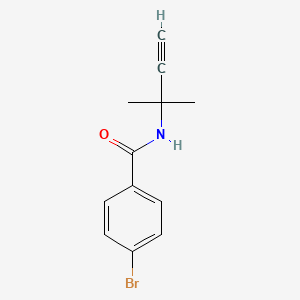
Bromopropyzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromopropyzamide is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. It is a selective herbicide used to control a wide range of weeds in crops. The compound’s unique properties make it an essential tool in modern agriculture.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bromopropyzamide can be synthesized through several methods. One common synthetic route involves the bromination of propyzamide. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl₄). The reaction conditions include maintaining a temperature range of 25-30°C and stirring the mixture for several hours to ensure complete bromination.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale bromination processes. The use of continuous flow reactors allows for better control over reaction conditions, leading to higher yields and purity. The process includes the purification of the final product through crystallization or distillation to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Bromopropyzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) in an appropriate solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Bromopropyzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Employed in studies involving plant physiology and herbicide resistance.
Medicine: Investigated for its potential use in developing new pharmaceuticals with herbicidal properties.
Industry: Utilized in the formulation of herbicides for agricultural use, contributing to weed management and crop protection.
Mécanisme D'action
Bromopropyzamide exerts its effects by inhibiting cell division in plants. It targets the microtubules, preventing their assembly and disrupting the mitotic process. This leads to the inhibition of weed growth and ultimately their death. The compound’s action is selective, affecting only specific types of weeds without harming the crops.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propyzamide: A related herbicide with similar properties but without the bromine atom.
Chloropropyzamide: Another derivative with a chlorine atom instead of bromine.
Fluoropropyzamide: Contains a fluorine atom, offering different selectivity and potency.
Uniqueness
Bromopropyzamide stands
Propriétés
Numéro CAS |
80045-50-7 |
|---|---|
Formule moléculaire |
C12H12BrNO |
Poids moléculaire |
266.13 g/mol |
Nom IUPAC |
4-bromo-N-(2-methylbut-3-yn-2-yl)benzamide |
InChI |
InChI=1S/C12H12BrNO/c1-4-12(2,3)14-11(15)9-5-7-10(13)8-6-9/h1,5-8H,2-3H3,(H,14,15) |
Clé InChI |
GNFQHXMPSRUKIS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#C)NC(=O)C1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Chlorophenyl)selanyl]but-2-enal](/img/structure/B14422000.png)
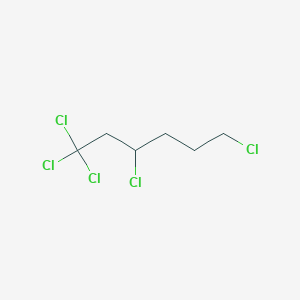
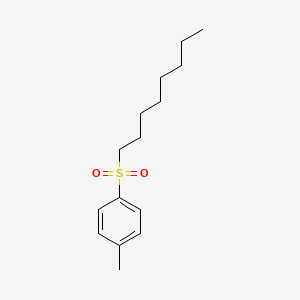
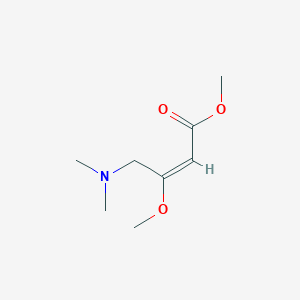
![5-(1,3-benzodioxol-5-yl)-8a,9-dihydro-8H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one](/img/structure/B14422033.png)


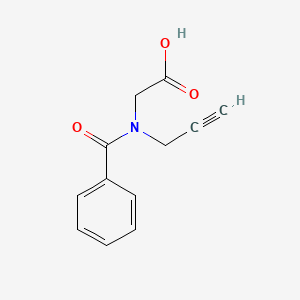
![2-{[4-(Benzyloxy)phenoxy]methyl}-2H-1,2,3-triazole](/img/structure/B14422062.png)
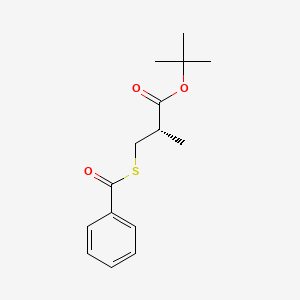
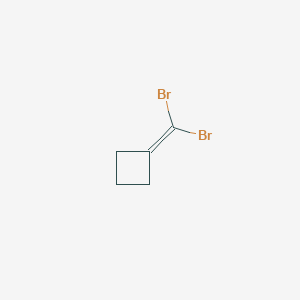
![3-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-5-nitro-2-oxidobenzenesulfonate;chromium(3+);3-(2-ethylhexoxy)propan-1-amine;hydron](/img/structure/B14422081.png)


